![molecular formula C8H6F4O2 B1399789 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol CAS No. 1240257-07-1](/img/structure/B1399789.png)
2-Fluoro-4-(trifluoromethoxy)benzyl alcohol
Overview
Description
“2-Fluoro-4-(trifluoromethoxy)benzyl alcohol” is a chemical compound with the CAS Number: 1240257-07-1. It has a molecular weight of 210.13 . It is also known by its IUPAC name, [2-fluoro-4-(trifluoromethoxy)phenyl]methanol . The compound is typically stored at ambient temperature and is available in a clear liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6F4O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
Scientific Research Applications
Benzylation of Alcohols
2-Fluoro-4-(trifluoromethoxy)benzyl alcohol has been utilized in the benzylation of alcohols. A study by Poon and Dudley (2006) demonstrated that 2-benzyloxy-1-methylpyridinium triflate, a stable organic salt, effectively converts alcohols into benzyl ethers upon warming, showing good to excellent yield across a range of alcohols (Poon & Dudley, 2006).
Synthesis of Fluorinated Heterocycles
In the field of synthesizing fluorinated heterocycles, 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol plays a significant role. Parmar and Rueping (2014) developed a mild intramolecular fluoro-cyclisation reaction for benzylic alcohols and amines, using this compound to afford fluorinated heterocycles with 1,3-disubstitution (Parmar & Rueping, 2014).
Domino Reactions with Fluorinated Compounds
In a study conducted by Burger et al. (2001), the compound was used in domino reactions with 2-fluoro-3-trifluoromethylfurans and -thiophenes. This research highlighted the susceptibility of certain products obtained from nucleophilic substitution with benzyl alcohols to undergo rearrangements under mild conditions (Burger et al., 2001).
Synthesis of α-Trifluoromethyl α-Amino Acids
In another significant application, 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol has been employed in the synthesis of α-trifluoromethyl α-amino acids with aromatic and heteroaromatic amino acids. Burger et al. (2006) demonstrated a new general route toward these compounds, indicating the versatility of 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol in synthesizing complex organic molecules (Burger et al., 2006).
Photodegradation Studies
Wissiak et al. (2000) conducted a study on the photodegradation of halosubstituted benzyl alcohols, including 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol, on semiconductor oxides. This research provided insights into the photodegradation mechanisms of such compounds, which is crucial in environmental chemistry and pollutant degradation (Wissiak, Šket, & Vrtacnik, 2000).
Anaerobic O-Demethylations
Stupperich et al. (1996) explored the anaerobic O-demethylations of various compounds, including fluoroanisols and 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol. Their study provided insights into the mechanisms of O-demethylation under anaerobic conditions, which is relevant for understanding certain biochemical processes (Stupperich, Konle, & Eckerskorn, 1996).
Safety and Hazards
The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds are known to undergo various reactions, including nucleophilic substitution and oxidation . The presence of the trifluoromethoxy group may also influence the compound’s reactivity and interactions with its targets .
Biochemical Pathways
It is known that benzylic compounds can participate in various biochemical processes, including metabolic pathways .
Pharmacokinetics
The presence of the trifluoromethoxy group may influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
It is known that benzylic compounds can have various effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s reactivity and interactions with its targets .
properties
IUPAC Name |
[2-fluoro-4-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHRDCVRVNBYCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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